Acide 2-(5-benzyl-3,6-dioxopipérazin-2-yl)acétique

Vue d'ensemble

Description

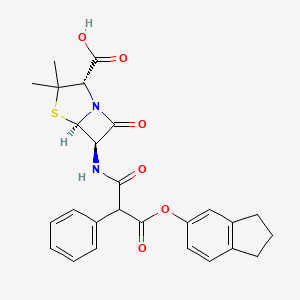

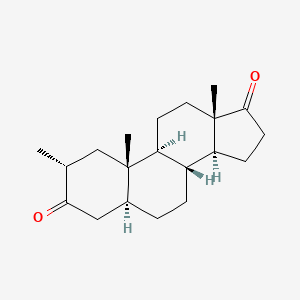

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid (2-BDPAA) is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of arthritis and other inflammatory conditions. It is a synthetic derivative of the naturally occurring compound, salicylic acid. 2-BDPAA has been studied for its anti-inflammatory properties, as well as its potential for use in the treatment of certain types of cancer.

Applications De Recherche Scientifique

Chimie alimentaire et sécurité

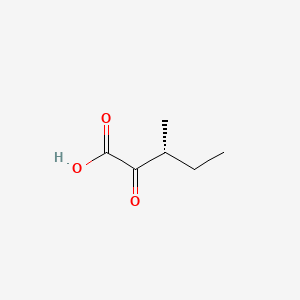

DKP en tant que produit de dégradation de l'aspartame DKP est identifié comme un produit de dégradation de l'aspartame, un édulcorant artificiel largement utilisé . Le Comité mixte FAO/OMS d'experts en additifs alimentaires, ainsi que les organismes de réglementation aux États-Unis, dans l'UE et au Japon, ont fixé un niveau maximal de 1,5 % en poids pour DKP dans l'aspartame . Ce seuil est crucial pour garantir la sécurité et la qualité des produits alimentaires contenant de l'aspartame.

Chimie analytique

Développement de la méthode de chromatographie liquide haute performance (HPLC) : Des chercheurs ont développé et validé une méthode HPLC pour déterminer la teneur en DKP dans l'aspartame. Cette méthode est basée sur l'approche recommandée dans le Food Chemical Codex des États-Unis et implique l'utilisation de colonnes avec une taille de particules de 5 et 10 μm pour la séparation des analytes .

Pharmacologie

Construction de composés thérapeutiques : DKP sert d'échafaudage pipérazine qui peut être utilisé pour construire des composés biologiquement actifs avec des applications thérapeutiques potentielles . Cela met en évidence son rôle dans le développement de nouveaux médicaments et options de traitement.

Sécurité alimentaire

Surveillance des impuretés dans les édulcorants : Dans le contexte de la sécurité alimentaire, la méthode HPLC établie pour la détermination de la teneur en DKP est applicable pour surveiller la pureté de l'aspartame de qualité commerciale. Cela garantit que les niveaux de DKP, en tant qu'impureté, restent dans les limites de consommation sûres .

Recherche médicale

Synthèse de composés biologiquement actifs : Le rôle de DKP en tant que bloc de construction pour la synthèse de composés biologiquement actifs s'étend à la recherche médicale, où il peut contribuer à la création de nouveaux médicaments ou agents thérapeutiques .

Applications industrielles

Utilisation dans la poudre de cacao traitée : DKP a été trouvé dans la poudre de cacao traitée, indiquant sa présence dans certains procédés de fabrication alimentaire. C'est également une impureté de diketopiperazine de l'édulcorant aspartame, qui est utilisé dans divers produits alimentaires .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is a degradation product of aspartame , a low-calorie sweetener. As such, it may interact with the same targets as aspartame, which primarily affects taste receptors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid . For instance, aspartame is known to decompose under heat, moisture, and pH stress into its constituent amino acids and 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid . Therefore, the presence and concentration of this compound can be influenced by the storage and handling conditions of aspartame.

Analyse Biochimique

Biochemical Properties

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid plays a significant role in biochemical reactions, particularly as a scaffold for constructing biologically active compounds with therapeutic applications . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with enzymes involved in the metabolism of aspartame, leading to its degradation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the levels of key neurotransmitters such as dopamine and its metabolites in the brain . This suggests that it may have a role in modulating neurological functions and could potentially be used in therapeutic applications targeting neurological disorders.

Molecular Mechanism

At the molecular level, 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain enzymes involved in the metabolic pathways of aspartame . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that it remains relatively stable under controlled conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating neurotransmitter levels and improving cognitive functions . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is involved in several metabolic pathways, particularly those related to the metabolism of aspartame. It interacts with enzymes such as peptidases and hydrolases, which facilitate its breakdown into smaller metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution can influence its overall biological activity and effectiveness in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and optimize its biological effects.

Propriétés

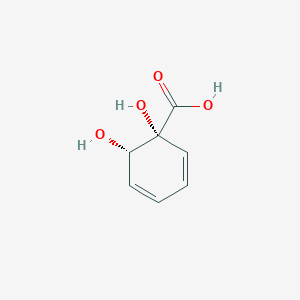

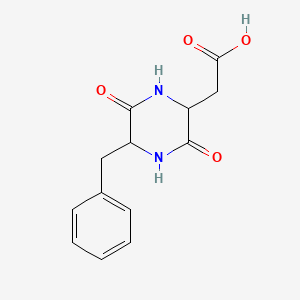

IUPAC Name |

2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHJXYUDIBQDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044244 | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

55102-13-1, 5262-10-2 | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in relation to aspartame?

A1: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as diketopiperazine (DKP), is a known degradation product of aspartame. [] Aspartame, a widely used artificial sweetener, can degrade under various conditions, forming DKP. Monitoring DKP levels is crucial for ensuring the quality and safety of aspartame-containing products.

Q2: How does the research paper propose to analyze 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in aspartame?

A2: The research paper details a method for determining the concentration of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in aspartame using High Performance Liquid Chromatography (HPLC). [] HPLC is a widely used analytical technique that allows for the separation and quantification of individual components within a mixture. This method can be valuable for quality control purposes in the food and pharmaceutical industries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.